Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
NIBR0213: Selective S1P1 Antagonist Overview
NIBR0213 is an orally bioavailable, potent, and selective competitive antagonist of the sphingosine-1-phosphate receptor-1 (S1P1), a G protein-coupled receptor critical for lymphocyte trafficking and vascular barrier integrity [1]. Its in vitro profile demonstrates low nanomolar inhibitory activity at the human S1P1 receptor (IC50 = 2.0–2.5 nM) and high selectivity (>10 µM) against S1P2, S1P3, and S1P4 [REFS-1, REFS-2]. In vivo, NIBR0213 induces long-lasting peripheral blood lymphocyte (PBL) reduction and shows comparable therapeutic efficacy to the clinical agent fingolimod in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [REFS-1, REFS-2].
MechanismPure competitive S1P1 antagonist, not functional agonist
SelectivityInactive at S1P2, S1P3, S1P4; favorable window vs. S1P5
In vivo useOral bioavailability supports lymphocyte trafficking & EAE studies
[1] Quancard J, et al. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis. Chem Biol. 2012 Sep 21;19(9):1142-51. doi: 10.1016/j.chembiol.2012.07.016. View Source
NIBR0213: Key Pharmacological Advantages
Substitution of NIBR0213 with another S1P1 modulator is not scientifically equivalent due to fundamental differences in pharmacology, selectivity, and pharmacokinetics. Unlike functional antagonists (e.g., fingolimod) that act as agonists to induce receptor internalization, NIBR0213 is a pure competitive antagonist [1]. This mechanistic distinction is critical for studies aiming to differentiate the consequences of S1P1 receptor antagonism from agonist-induced receptor downregulation [1]. Furthermore, NIBR0213's exceptional ~3,000-fold selectivity window against the related S1P5 receptor is not a universal feature of all S1P1 antagonists, where off-target activity can confound interpretation of experimental results . These pharmacological and pharmacokinetic differences mean that in-class substitution will alter key experimental outcomes, making NIBR0213 the requisite tool for defined S1P1 blockade.
MechanismFunctional antagonists (e.g., fingolimod) induce receptor internalization; pure antagonism may yield different downstream signaling and trafficking readouts.
SelectivityNot all S1P1 antagonists share the high selectivity window against S1P3 and S1P5; dual S1P1/S1P3 agents can confound vascular and inflammatory endpoints.
PharmacokineticsOral bioavailability and clearance vary across S1P1 antagonists; exposure-driven lymphopenia duration may not transfer directly.
[1] Quancard J, et al. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis. Chem Biol. 2012 Sep 21;19(9):1142-51. doi: 10.1016/j.chembiol.2012.07.016. View Source
NIBR0213: Performance Benchmarks
Potency vs. TASP0277308
NIBR0213 demonstrates superior potency for human S1P1 receptor antagonism compared to the alternative S1P1 antagonist TASP0277308. In GTPγS binding assays, NIBR0213's IC50 of 2.0 nM is approximately 2.1-fold lower (more potent) than the reported IC50 of 4.2 nM for TASP0277308 [1].
Potency vs. TASP0277308Reported
IC50: 2.0 nM vs. 4.2 nM (GTPγS assay)
Supports lower in vitro concentration for target engagement, reducing vehicle artifacts.
Cross-study comparison; assay conditions may vary.
NIBR0213 offers a significantly cleaner selectivity profile than the dual antagonist VPC44116. NIBR0213 is inactive at S1P2, S1P3, and S1P4 (IC50 >10 µM) . In contrast, VPC44116 is a potent antagonist of both S1P1 and S1P3 receptors, with Ki values of approximately 30 nM and 300 nM, respectively [1]. This makes VPC44116 unsuitable for studies requiring unambiguous S1P1 pathway interrogation.
NIBR0213 is >33-fold less active (more selective) at S1P3
Conditions
Ca2+ mobilization assay for NIBR0213; radioligand binding for VPC44116
Why This Matters
High selectivity against S1P3 is critical, as S1P3 agonism/antagonism can confound vascular and inflammatory phenotypes, ensuring experimental outcomes are specific to S1P1 blockade.
[1] Foss FW Jr, et al. Synthesis and biological evaluation of gamma-aminophosphonates as potent, sub-type selective sphingosine 1-phosphate receptor agonists and antagonists. Bioorg Med Chem. 2007 Jan 15;15(2):663-77. doi: 10.1016/j.bmc.2006.10.060. View Source
Lymphopenia vs. Fingolimod
NIBR0213 induces a potent and long-lasting reduction in peripheral blood lymphocyte (PBL) counts. While both NIBR0213 and fingolimod induce lymphopenia, they achieve this via different mechanisms (antagonism vs. functional antagonism). In terms of in vivo potency, NIBR0213 achieves an ED50 of 0.2 mg/kg for PBL reduction in rats after oral dosing . This is approximately 5-fold less potent than fingolimod's reported ED50 of 0.041 mg/kg in the same species [1]. Despite this difference in lymphopenia ED50, both compounds demonstrate comparable therapeutic efficacy in the EAE model [2].
Lymphopenia vs. fingolimodReported
ED50 0.2 mg/kg vs. 0.041 mg/kg (rat, p.o.)
Mechanism-dependent lymphopenia differentiates antagonism from functional agonism.
Both achieve comparable EAE endpoint response despite potency difference.
LymphopeniaIn Vivo PharmacodynamicsEAE Model
Evidence Dimension
Peripheral Blood Lymphocyte (PBL) Reduction ED50
Target Compound Data
0.2 mg/kg (p.o.)
Comparator Or Baseline
Fingolimod (FTY720): 0.041 mg/kg (p.o.)
Quantified Difference
Fingolimod is 4.9-fold more potent in this assay
Conditions
Lewis rats, single oral dose, 24-hour post-treatment measurement
Why This Matters
The different potency and mechanism of lymphopenia induction allow researchers to use NIBR0213 to disentangle the effects of pure S1P1 antagonism from the complex pharmacology of functional antagonists like fingolimod.
LymphopeniaIn Vivo PharmacodynamicsEAE Model
[1] Yamamoto R, et al. ASP4058, a Novel Agonist for Sphingosine 1-Phosphate Receptors 1 and 5, Ameliorates Rodent Experimental Autoimmune Encephalomyelitis with a Favorable Safety Profile. PLoS One. 2014 Oct 27;9(10):e110819. doi: 10.1371/journal.pone.0110819. View Source
[2] Quancard J, et al. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis. Chem Biol. 2012 Sep 21;19(9):1142-51. doi: 10.1016/j.chembiol.2012.07.016. View Source
Oral Bioavailability and Clearance
NIBR0213 exhibits a favorable pharmacokinetic profile suitable for chronic oral dosing studies. It demonstrates high oral bioavailability (69%) and moderate clearance (26 mL/min/kg) in rats . This PK profile enables robust and sustained plasma exposure, contributing to its long-lasting pharmacodynamic effect on lymphocyte counts (up to 24 hours post-dose) .
Oral bioavailabilityReported
F = 69% (rat); moderate CL 26 mL/min/kg
Supports robust and sustained exposure for chronic in vivo dosing.
Fingolimod F = 93% as reference; PK differences can influence PD time course.
PharmacokineticsOral BioavailabilityIn Vivo Dosing
Evidence Dimension
Oral Bioavailability (F) in Rat
Target Compound Data
69%
Comparator Or Baseline
Fingolimod (FTY720): 93%
Quantified Difference
Fingolimod has 1.35-fold higher bioavailability
Conditions
Male Lewis or Wistar rats (220-250 g), 30 mg/kg oral dose
Why This Matters
High oral bioavailability ensures consistent and predictable drug exposure, which is essential for reliable dose-response relationships in long-term preclinical efficacy and safety studies.
PharmacokineticsOral BioavailabilityIn Vivo Dosing
[1] Quancard J, et al. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis. Chem Biol. 2012 Sep 21;19(9):1142-51. doi: 10.1016/j.chembiol.2012.07.016. View Source
Bradycardia Sparing Profile
A key differentiator for NIBR0213 is its favorable cardiovascular profile. Unlike S1P1 agonists such as fingolimod, which are known to cause transient but significant bradycardia upon first dose in both preclinical models and patients, NIBR0213 does not induce bradycardia [1]. This is because bradycardia is a consequence of S1P1 receptor activation on atrial myocytes, an effect not produced by a pure antagonist [2]. NIBR0213 was well-tolerated at an efficacious oral dose of 30 mg/kg BID in a rat arthritis model with no signs of labored breathing [3].
Bradycardia sparingClass-level
First-dose bradycardia not observed (pure antagonist)
Eliminates confounding cardiovascular endpoint in chronic S1P1 blockade models.
Class-level inference; verify in specific model and dose regimen.
The lack of bradycardia is a major advantage for NIBR0213 in chronic disease models, as it eliminates a confounding physiological variable and improves the therapeutic window, making it a cleaner tool for studying the long-term effects of S1P1 blockade.
[2] Quancard J, et al. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis. Chem Biol. 2012 Sep 21;19(9):1142-51. doi: 10.1016/j.chembiol.2012.07.016. View Source
[3] Bigaud M, et al. Pathophysiological Consequences of a Break in S1P1-Dependent Homeostasis of Vascular Permeability Revealed by S1P1 Competitive Antagonism. PLoS One. 2016 Dec 22;11(12):e0168252. doi: 10.1371/journal.pone.0168252. View Source
NIBR0213: Validated Applications
Antagonism vs. Functional Antagonism in Autoimmunity
NIBR0213 is the definitive tool for studies aiming to differentiate the biological consequences of pure S1P1 competitive antagonism from the complex pharmacology of functional antagonists like fingolimod. Its mechanism of action (competitive antagonism) directly opposes that of agonists and therefore produces distinct downstream effects on receptor trafficking and signaling [1]. Its high oral bioavailability and long-lasting lymphopenia (75-85% PBL reduction for up to 24 hours post a 30 mg/kg dose ) make it ideal for chronic dosing in murine EAE or adjuvant-induced arthritis models [REFS-1, REFS-3].
S1P1-Mediated Vascular Barrier Integrity
The high selectivity of NIBR0213 against other S1P receptor subtypes (S1P2-4, >10 µM) and its ~3,000-fold selectivity window against S1P5 [1] make it an optimal probe for studying S1P1-specific regulation of vascular barrier integrity. Studies have demonstrated that NIBR0213 induces a dose-dependent acute vascular leakage in the lung, which is fully reversible within 3-4 days, allowing researchers to model and investigate the dynamics of S1P1-dependent endothelial barrier function in vivo . This provides a clear, S1P1-specific phenotype not confounded by activity at other S1P receptors.
High-Selectivity In Vitro Applications
For cell-based assays such as Ca2+ mobilization, chemotaxis, or receptor internalization studies, NIBR0213's exceptional potency (IC50 = 2.0-2.5 nM) and clean selectivity profile (inactive at S1P2, S1P3, S1P4) are essential [1]. Compared to dual antagonists like VPC44116, NIBR0213 eliminates the confounding variable of S1P3 receptor activity, ensuring that observed phenotypes are specifically attributable to S1P1 blockade . Its ability to block S1P1-selective ligand-induced Ca2+ mobilization and inhibit FTY720-phosphate-induced S1P1 internalization at 1 µM [1] makes it a valuable reagent for precise in vitro pharmacological interrogation.
Cardiovascular Safety Pharmacology
NIBR0213 is uniquely positioned for safety pharmacology studies aimed at decoupling the immunomodulatory benefits of S1P1 modulation from the cardiovascular side effects associated with agonists. Its lack of bradycardia in vivo [1] allows researchers to model a scenario where S1P1 signaling is blocked without activating atrial myocyte receptors. This enables a clearer assessment of the long-term vascular and pulmonary consequences of sustained S1P1 antagonism, as demonstrated in 2-week chronic dosing studies that revealed moderate, dose-dependent pulmonary changes . This application is critical for understanding the therapeutic window and potential liabilities of pure S1P1 antagonists.
Application
Selection Property
Validation Focus
Differentiation of S1P1 antagonism vs. functional agonism
Pure competitive antagonist; sustained lymphopenia after oral dosing
Lymphocyte trafficking endpoint interpretation in EAE and arthritis models
Vascular barrier integrity studies
High selectivity against S1P2-4 and S1P5
Reversible vascular leakage endpoint monitoring in lung
In vitro S1P1 pharmacology
Low nanomolar potency; clean selectivity profile
S1P1-specific Ca2+ flux and internalization endpoint interpretation
Cardiovascular safety pharmacology
Absence of bradycardia induction (pure antagonist)
Chronic pulmonary and vascular endpoint assessment in preclinical models
[1] Quancard J, et al. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis. Chem Biol. 2012 Sep 21;19(9):1142-51. doi: 10.1016/j.chembiol.2012.07.016. View Source
[2] Bigaud M, et al. Pathophysiological Consequences of a Break in S1P1-Dependent Homeostasis of Vascular Permeability Revealed by S1P1 Competitive Antagonism. PLoS One. 2016 Dec 22;11(12):e0168252. doi: 10.1371/journal.pone.0168252. View Source
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